N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14864482
InChI: InChI=1S/C23H22N2O4/c1-29-17-9-7-16(8-10-17)24-23(28)18-13-21(27)25-19-11-15(12-20(26)22(18)19)14-5-3-2-4-6-14/h2-10,15,18H,11-13H2,1H3,(H,24,28)(H,25,27)
SMILES:
Molecular Formula: C23H22N2O4
Molecular Weight: 390.4 g/mol

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14864482

Molecular Formula: C23H22N2O4

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide -

Specification

Molecular Formula C23H22N2O4
Molecular Weight 390.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide
Standard InChI InChI=1S/C23H22N2O4/c1-29-17-9-7-16(8-10-17)24-23(28)18-13-21(27)25-19-11-15(12-20(26)22(18)19)14-5-3-2-4-6-14/h2-10,15,18H,11-13H2,1H3,(H,24,28)(H,25,27)
Standard InChI Key SXOLPQVKMPFPIO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Introduction

N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound belonging to the class of octahydroquinolines. These compounds are characterized by their fused ring systems and are of significant interest in medicinal chemistry due to their diverse biological activities. This specific compound features a methoxy substitution on the phenyl ring and a carboxamide functional group, which may influence its pharmacological properties.

Synthesis

The synthesis of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves a multi-step organic synthesis pathway. One common method includes the condensation of 4-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate compound. Subsequent reactions may include cyclization and functional group modifications to achieve the final product.

Synthesis Steps

  • Condensation Reaction: 4-methoxybenzaldehyde reacts with cyclohexanone in the presence of a strong base like sodium ethoxide.

  • Cyclization: The intermediate undergoes cyclization to form the quinoline ring system.

  • Functional Group Modification: The final step involves modifying the functional groups to introduce the carboxamide moiety.

Mechanism of Action and Biological Activity

The mechanism of action for N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide may involve its interaction with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, suggesting potential therapeutic applications.

Potential Applications

  • Pharmaceutical Development: The compound's diverse biological activities make it a promising candidate for drug development.

  • Medicinal Chemistry Research: Its unique structure contributes to ongoing research in medicinal chemistry.

Characterization Techniques

Relevant analyses such as infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are used for the characterization of N-(4-methoxyphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide.

Characterization Methods

  • Infrared Spectroscopy (FTIR): Used to identify functional groups.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

  • Mass Spectrometry: Helps in determining the molecular weight and structure.

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